molecular formula C19H23N3O B2955244 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 303150-75-6

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

Katalognummer B2955244
CAS-Nummer: 303150-75-6
Molekulargewicht: 309.413
InChI-Schlüssel: IRTJEXFSCKKESP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a PDGF receptor tyrosine kinase inhibitor . It has been structurally characterized only in the form of its piperazin-1-ium salt . It can be used in the treatment of angiotensin II-induced diseases .


Synthesis Analysis

New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine .


Molecular Structure Analysis

The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . Only N4 amine and N5 amide nitrogen atoms are protonated .


Chemical Reactions Analysis

The compound has been involved in reactions of 1-methylpiperazine .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C28H29N7O and an average mass of 479.576 Da .

Wissenschaftliche Forschungsanwendungen

Treatment of Chronic Myelogenic Leukemia

Imatinib: , commercially known as Gleevec, is the first therapeutic agent to treat chronic myelogenic leukemia (CML). It specifically binds to the inactive Abelson tyrosine kinase domain characteristic of the BCR-ABL gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound’s ability to inhibit tyrosine kinases makes it a cornerstone in the treatment of CML.

Structural Characterization and Crystallography

The compound has been structurally characterized in various salt forms, such as mesylate, picrate, citrate, fumarate, or malonate. The crystal structure of the freebase form of Imatinib, which is closely related to 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, has been determined. It forms infinite H-bonded chains through its amide, amine, and pyrimidine groups, which is significant for understanding its interaction with biological targets .

Understanding Molecular Conformations

Imatinib exhibits flexibility in its molecular structure, realizing two main conformations in crystals: an extended conformation with the pyridylpyrimidine moiety in trans position and a folded conformation with the pyridylpyrimidine moiety in cis position. This flexibility is crucial for its binding to the tyrosine kinase domain .

Analysis of Intermolecular Interactions

Studies have shown that π…π stacking is more typical for the folded conformation of Imatinib, while the contribution of hydrophilic interactions does not affect molecular conformation. This analysis is vital for designing molecules with optimized interactions for therapeutic purposes .

Pharmaceutical Ingredient Development

As an active pharmaceutical ingredient (API), 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide can be used in the development of new drugs. Its properties as an API are essential for creating effective formulations for treating various diseases .

Novel Crystalline Forms and Drug Delivery

The exploration of novel crystalline forms of related compounds can lead to the development of new pharmaceutical compositions and methods for their preparation and use. These advancements can improve drug delivery, stability, and efficacy .

Safety and Hazards

The compound has hazard statements H302-H315-H320-H335 .

Eigenschaften

IUPAC Name

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-15-4-3-5-16(14-15)19(23)20-17-6-8-18(9-7-17)22-12-10-21(2)11-13-22/h3-9,14H,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTJEXFSCKKESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.